(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

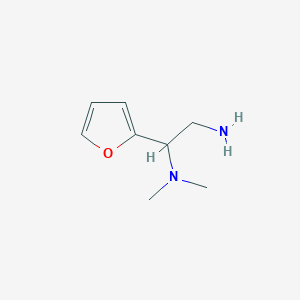

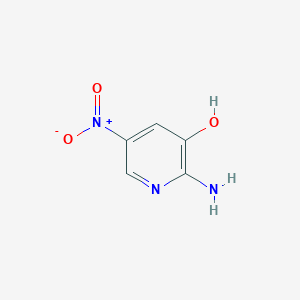

The compound "(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one" is a type of aminochalcone, which is a class of organic compounds known for their diverse range of biological activities. These compounds typically consist of two aromatic rings linked by an α,β-unsaturated carbonyl system. The presence of the amino and methoxy substituents on the aromatic rings can significantly influence the physical, chemical, and biological properties of these molecules.

Synthesis Analysis

The synthesis of aminochalcones like "(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one" is not directly described in the provided papers. However, similar compounds are typically synthesized through Claisen-Schmidt condensation reactions, which involve the condensation of an aldehyde with an acetophenone in the presence of a base. For instance, the synthesis of related compounds has been achieved using various spectroscopic techniques, such as FT-IR, UV-visible, and NMR, to confirm the structure of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of aminochalcones is characterized by the presence of two aromatic rings connected by a double bond to a carbonyl group. The structure of similar compounds has been elucidated using X-ray diffraction techniques, revealing details such as dihedral angles between the rings and the conformation of substituents . These structural features can influence the intermolecular interactions and the overall stability of the compound.

Chemical Reactions Analysis

Aminochalcones can participate in various chemical reactions due to their reactive α,β-unsaturated carbonyl system. They can undergo cyclization reactions to form flavonoids or can be used as intermediates in the synthesis of heterocyclic compounds. The presence of the amino group also allows for further functionalization through reactions such as acylation or sulfonation. The methoxy group can influence the reactivity of the compound by stabilizing the conjugated system through resonance .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminochalcones are influenced by their molecular structure. The intramolecular hydrogen bonding and the presence of substituents affect the compound's melting point, solubility, and stability. The spectroscopic properties, such as UV-visible absorption and vibrational modes, are also characteristic of the compound's structure. For example, the methoxy group in the title compound is involved in intermolecular interactions, which can enhance the stability of the molecule as indicated by lattice energy calculations . The antimicrobial activity of similar compounds has been studied, showing that these molecules can exhibit moderate activity against selected pathogens .

特性

IUPAC Name |

(E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COINOJZSRNQJPT-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420865 |

Source

|

| Record name | SBB051726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

CAS RN |

25870-77-3 |

Source

|

| Record name | SBB051726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275356.png)

![{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1275366.png)

![5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275369.png)